Lactato de milrinona
Descripción general
Descripción
El lactato de milrinona es un agente inotrópico positivo con efectos vasodilatadores, utilizado principalmente en el manejo a corto plazo de la insuficiencia cardíaca aguda descompensada. Es un inhibidor selectivo de la fosfodiesterasa III, que aumenta los niveles intracelulares de adenosín monofosfato cíclico (AMPc), lo que lleva a una mejor función cardíaca y vasodilatación periférica .
Aplicaciones Científicas De Investigación
El lactato de milrinona tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como compuesto modelo en estudios de inhibidores de la fosfodiesterasa y sus efectos sobre los niveles de AMPc.
Biología: Investigado por sus efectos sobre las vías de señalización celular y la función cardíaca.
Industria: Utilizado en el desarrollo de nuevos agentes inotrópicos y vasodilatadores.
Mecanismo De Acción
El lactato de milrinona ejerce sus efectos inhibiendo la fosfodiesterasa III, lo que lleva a un aumento de los niveles intracelulares de AMPc. Esto da como resultado una mayor contractilidad cardíaca (inotrópico positivo), una mejor relajación del músculo cardíaco (lusitropía positiva) y una vasodilatación de los vasos sanguíneos periféricos . Los objetivos moleculares incluyen la enzima fosfodiesterasa III y las vías de señalización dependientes de AMPc .
Análisis Bioquímico
Biochemical Properties
Milrinone lactate is a selective inhibitor of peak III cAMP phosphodiesterase isozyme in cardiac and vascular muscle . This inhibitory action is consistent with cAMP-mediated increases in intracellular ionized calcium and contractile force in cardiac muscle, as well as with cAMP-dependent contractile protein phosphorylation and relaxation in vascular muscle .
Cellular Effects
Milrinone lactate increases the slope of the left ventricular pressure-dimension relationship, indicating a direct inotropic effect of the drug . It also produces dose-related and plasma concentration-related increases in forearm blood flow in patients with congestive heart failure, indicating a direct arterial vasodilator activity of the drug .
Molecular Mechanism
Milrinone lactate is a phosphodiesterase-3 inhibitor . This drug inhibits the action of phosphodiesterase-3 and thus prevents degradation of cAMP . Normally, cAMP causes increased activation of protein kinase A (PKA). PKA is an enzyme that phosphorylates many elements of the contractile machinery within the heart cell .
Temporal Effects in Laboratory Settings
Milrinone lactate has been shown to be safe and effective in the short-term (greater than 48 hours) treatment of patients with heart failure . It has not been shown to be safe or effective in the longer treatment of patients with heart failure .
Dosage Effects in Animal Models
In a study involving newborn pigs with hypoxia-reoxygenation, milrinone lactate (0.5 μg.kg-1.min-1) was effective in reducing lipopolysaccharide-induced arteriolar vasoconstriction, capillary perfusion deficits, and inflammatory response, and in increasing survival .
Metabolic Pathways
Animal studies suggest that two oxidative pathways are involved in milrinone lactate metabolism, albeit only involving a small proportion of the administered dose. The major metabolite is the O-glucuronide metabolite .
Transport and Distribution
Following intravenous infusions of 0.20 mcg/kg/min to 0.70 mcg/kg/min to congestive heart failure patients, the drug had a volume of distribution of about 0.45 liters/kg .
Subcellular Localization
Milrinone lactate is a small molecule drug that freely diffuses across cell membranes. It does not have a specific subcellular localization. Its effects are mediated through its inhibition of phosphodiesterase-3, an enzyme found in the cytosol of cells .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
El lactato de milrinona se sintetiza mediante la modificación química de la amrinona, otro fármaco inotrópico potente. La síntesis implica la formación de un derivado de bipiridina, específicamente 1,6-dihidro-2-metil-6-oxo-[3,4’-bipiridina]-5-carbonitrilo . El compuesto se convierte entonces en su forma de sal de lactato para mejorar su estabilidad y solubilidad .
Métodos de Producción Industrial
En entornos industriales, el this compound se produce como una solución acuosa estéril. El proceso implica disolver la milrinona en agua para inyección, con la adición de ácido láctico para ajustar el pH entre 3,2 y 4,0 . La solución se filtra y esteriliza antes de ser envasada en viales de dosis única o en recipientes flexibles premezclados para administración intravenosa .
Análisis De Reacciones Químicas
Tipos de Reacciones
El lactato de milrinona se somete a diversas reacciones químicas, entre las que se incluyen:
Oxidación: La milrinona puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir la milrinona en sus formas reducidas, aunque estas reacciones son menos comunes.
Reactivos y Condiciones Comunes
Agentes oxidantes: Los agentes oxidantes comunes utilizados en las reacciones de milrinona incluyen el peróxido de hidrógeno y el permanganato de potasio.
Agentes reductores: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.
Reactivos de sustitución: Los agentes halogenantes y los nucleófilos se utilizan a menudo en las reacciones de sustitución.
Productos Principales Formados
Los productos principales que se forman a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de la milrinona, que pueden tener diferentes propiedades farmacológicas .
Comparación Con Compuestos Similares
El lactato de milrinona se compara a menudo con otros inhibidores de la fosfodiesterasa, como:
Amrinona: El compuesto precursor de la milrinona, con efectos inotrópicos y vasodilatadores similares pero menos potencia y más efectos secundarios.
Enoximona: Otro inhibidor de la fosfodiesterasa con aplicaciones similares pero diferentes propiedades farmacocinéticas.
El this compound es único en su combinación de efectos inotrópicos y vasodilatadores, lo que lo hace particularmente útil en el manejo de la insuficiencia cardíaca aguda descompensada .
Propiedades
IUPAC Name |
2-hydroxypropanoic acid;6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O.C3H6O3/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8;1-2(4)3(5)6/h2-6H,1H3,(H,15,16);2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUPWEAFIOQCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100286-97-3 | |
Record name | Milrinone lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100286-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milrinone lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100286973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MILRINONE LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8XR81MO8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Milrinone Lactate functions as a phosphodiesterase-3 (PDE3) inhibitor. [] By selectively inhibiting PDE3 enzymes, primarily found in cardiac and vascular smooth muscle, Milrinone Lactate prevents the breakdown of cyclic adenosine monophosphate (cAMP). [] This increase in intracellular cAMP levels leads to enhanced calcium influx, resulting in increased myocardial contractility (positive inotropic effect) and vasodilation. [, ]
A: Milrinone, the active component, has the molecular formula C12H9N3O and a molecular weight of 211.2 g/mol. [] It exists as an off-white to tan crystalline compound. [] As the lactate salt (Milrinone Lactate), it presents as a stable, colorless to pale yellow solution. [] Spectroscopic data is available in various research articles exploring its chemical properties. []
A: Studies have demonstrated that Milrinone Lactate at a concentration of 200 mcg/mL remains stable in both 5% Dextrose Injection and 0.9% Sodium Chloride Injection for 14 days when stored at room or refrigerated temperatures. [, ] This stability profile allows for flexible storage and administration options in clinical settings.
A: Studies in pediatric patients with septic shock have shown that the clearance (CL) of Milrinone is reduced compared to older populations and increases with age. [] A pilot study investigating two dosing regimens (low dose: 20 mcg/kg bolus followed by 0.2 mcg/kg/minute; standard dose: 50 mcg/kg bolus followed by 0.5 mcg/kg/minute) in neonates with persistent pulmonary hypertension of the newborn (PPHN) found a clearance of 7.65 mL/minute/3.4 kg (3.05 mL/minute/kg). []
A: Research indicates that Milrinone Lactate can be an effective treatment for refractory heart failure. [] A study comparing Milrinone Lactate to Dopamine in patients with this condition found that Milrinone Lactate led to improvements in resting heart rate and left ventricular ejection fraction. []
A: A study utilizing the Pediatric Intensive Care database (PIC) indicated an association between Milrinone Lactate and drug-induced kidney injury (DIKI) in critically ill pediatric patients. [] While further research is needed to confirm causality, this finding highlights the importance of careful monitoring and risk assessment when administering Milrinone Lactate, particularly in vulnerable patient populations.
A: Researchers are investigating novel drug delivery systems, such as albumin nanoparticles conjugated with angiotensin II peptide, for targeted delivery of Milrinone to the heart. [] This approach aims to improve therapeutic efficacy while minimizing potential side effects associated with systemic administration. []
A: High-performance liquid chromatography (HPLC) is frequently used to quantify Milrinone Lactate in various matrices, including pharmaceutical formulations and biological fluids. [, ] Other analytical methods, such as spectrofluorimetry, have also been developed for the sensitive determination of Milrinone in biological samples. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.